molecular formula C30H26ClN5O2 B14982553 {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone

{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone

Cat. No.: B14982553
M. Wt: 524.0 g/mol
InChI Key: WFJODBBNRNMADD-UHFFFAOYSA-N
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Description

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyrimidines. These compounds are characterized by a fused ring structure containing both pyrrole and pyrimidine rings. The presence of various substituents, such as the 4-chlorophenyl and 4-methoxybenzoyl groups, imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization with the desired substituents. Common synthetic routes include:

    Formation of the Pyrrolopyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the 4-chlorophenyl and 4-methoxybenzoyl groups is achieved through nucleophilic substitution reactions using suitable reagents and catalysts.

    Industrial Production: Large-scale production may involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Common Reagents and Conditions: Reagents such as halogens, acids, bases, and transition metal catalysts are frequently used under controlled conditions to achieve desired transformations.

    Major Products: The products formed depend on the specific reaction conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various cellular pathways. For example, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H26ClN5O2

Molecular Weight

524.0 g/mol

IUPAC Name

[4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C30H26ClN5O2/c1-38-25-13-7-22(8-14-25)30(37)35-17-15-34(16-18-35)28-27-26(21-5-3-2-4-6-21)19-36(29(27)33-20-32-28)24-11-9-23(31)10-12-24/h2-14,19-20H,15-18H2,1H3

InChI Key

WFJODBBNRNMADD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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